(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol
Description
Contextualization of Fluorinated Heterocycles in Contemporary Chemical Research
The introduction of fluorine into heterocyclic compounds is a cornerstone of modern medicinal, agricultural, and materials science. nih.gov Fluorinated heterocycles are a critical class of organic compounds with a growing number of applications due to the unique properties imparted by the fluorine atom. researchgate.net The high electronegativity and small size of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, binding affinity, and basicity (pKa). nih.govchemicalbook.com In drug discovery, replacing a hydrogen atom with fluorine can block metabolic pathways, enhance binding to target proteins, and improve pharmacokinetic profiles. nih.gov Nearly a quarter of all small-molecule drugs on the market contain at least one fluorine atom, underscoring its impact. nih.gov The development of novel and efficient methods for the synthesis of fluorinated heterocycles, particularly those with defined stereochemistry, remains an area of intense academic and industrial research. researchgate.netnih.gov
The Piperidine (B6355638) Scaffold as a Core Structure in Advanced Synthetic Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. nih.govresearchgate.net It is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological targets. nih.gov The prevalence of the piperidine core is highlighted by an analysis from the U.S. Food and Drug Administration (FDA), which found that 59% of all approved small-molecule drugs contain at least one nitrogen heterocycle, with piperidine being the most abundant. nih.gov Its three-dimensional, chair-like conformation allows for precise spatial arrangement of substituents, which is crucial for specific interactions with biological macromolecules. nih.gov The development of stereoselective syntheses to control the orientation of these substituents is a major focus of advanced synthetic chemistry, enabling the creation of potent and selective therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov
Positioning of (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol within Stereodefined Fluoropiperidinol Chemistry
The compound this compound represents a convergence of several key concepts in modern chemical synthesis: it is a stereochemically defined, fluorinated derivative of the privileged piperidine scaffold. While specific research detailing the synthesis and application of this exact molecule is not prevalent in publicly accessible literature, its structural components allow for a clear positioning within the field.
The defining features of this molecule are the trans-relationship between the fluorine at C4 and the hydroxyl group at C3, with both stereocenters having a defined (R) configuration. This specific stereochemical arrangement is critical, as the biological activity of substituted piperidines is highly dependent on the spatial orientation of their functional groups. The synthesis of such precisely substituted piperidines often requires sophisticated stereoselective methods to control the diastereomeric outcome.
The introduction of a fluorine atom adjacent to a hydroxyl group, as seen in this compound, is a known strategy to modulate the properties of the alcohol. The electron-withdrawing nature of fluorine can lower the pKa of the neighboring hydroxyl group and influence its hydrogen bonding capabilities. nih.gov Furthermore, the fluorine atom at the 4-position is expected to lower the basicity of the piperidine nitrogen. This reduction in pKa has been shown in related structures to dramatically improve oral bioavailability, a critical parameter in drug development.
The benzyl (B1604629) group attached to the piperidine nitrogen is a common protecting group in synthesis, which can be readily removed to allow for further derivatization. However, it can also serve as a key pharmacophoric element, providing bulk and potential for aromatic interactions with target proteins.
Given these features, this compound is a highly valuable, albeit specialized, building block. It is designed for use in synthetic programs where precise control over stereochemistry and physicochemical properties is paramount. Its structure makes it an ideal candidate for incorporation into larger, more complex molecules being investigated as potential therapeutics, particularly where metabolic stability and modulated basicity are desired.
Interactive Data Tables
The following tables provide data on related compounds to illustrate the physicochemical effects of fluorination and the properties of the core piperidine structure.
Table 1: Physicochemical Properties of Piperidine and a Related Fluorinated Analog
This table demonstrates the significant effect of fluorination on the basicity (pKa) of the piperidine ring, a key feature relevant to the title compound. Data is for analogous compounds found in the literature.
| Compound | Molecular Formula | pKa | Rationale for Inclusion |
| Piperidine | C₅H₁₁N | 11.12 chemicalbook.com | Parent scaffold, baseline basicity. chemicalbook.com |
| 3-(4-Fluoropiperidin-3-yl)-2-phenyl-1H-indole | C₁₉H₁₉FN₂ | 8.6 (Predicted) | Demonstrates reduction of pKa upon fluorination of the piperidine ring. |
Table 2: Properties of a Stereodefined Fluorinated Piperidine Building Block
This table presents data for a structurally related fluorinated piperidine that shares the (3R,4R) stereochemistry, highlighting the type of information available for such chiral building blocks.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight |
| (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate | benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | C₁₃H₁₇FN₂O₂ | 252.28 g/mol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol |
InChI |
InChI=1S/C12H16FNO/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12-/m1/s1 |
InChI Key |
GGXXTHAKPKIUMB-VXGBXAGGSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1F)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1F)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3r,4r 1 Benzyl 4 Fluoropiperidin 3 Ol and Analogues
Retrosynthetic Analysis and Strategic Disconnections of the Fluoropiperidinol Core
The retrosynthetic analysis of the (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol core reveals several key disconnections that form the basis for synthetic planning. princeton.edu A primary strategy involves the disconnection of the carbon-fluorine and carbon-oxygen bonds, leading back to a suitable piperidine (B6355638) precursor. This approach simplifies the target molecule to a more accessible intermediate, such as a tetrahydropyridine (B1245486) or a piperidone derivative. researchgate.net The introduction of the fluorine and hydroxyl groups can then be achieved through stereocontrolled reactions.
Another common retrosynthetic approach involves the disconnection of the piperidine ring itself. This can be accomplished through a variety of bond-breaking strategies, such as a ring-closing metathesis (RCM) precursor or a linear amino alcohol that can undergo intramolecular cyclization. The choice of disconnection strategy is often guided by the availability of starting materials and the desired stereochemical outcome.
Enantioselective Synthesis Strategies for this compound
Achieving the specific (3R,4R) stereochemistry of the target molecule necessitates the use of enantioselective synthesis methods. These strategies are designed to introduce chirality in a controlled manner, leading to the desired enantiomer in high purity.
Asymmetric Catalysis Approaches in Fluoropiperidinol Synthesis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated piperidinols. One notable approach involves the enantioselective fluorination of a suitable precursor. For instance, the synthesis of cis-1-Boc-3-fluoropiperidin-4-ol has been achieved using a modified cinchona alkaloid catalyst. nih.govcapes.gov.br Interestingly, it was discovered that this catalyst could be replaced by more readily available primary amines, such as α-methylbenzylamine, without a significant loss of enantioselectivity. nih.govcapes.gov.br The resulting fluorinated piperidinols can often be crystallized to achieve high enantiopurity. nih.govcapes.gov.br Another strategy involves the asymmetric reduction of a corresponding ketone, which can establish the desired stereochemistry at the hydroxyl-bearing carbon. nih.gov The development of novel, adjustable axially chiral biphenyl (B1667301) ligands and catalysts has also shown promise in various asymmetric transformations that could be applied to the synthesis of chiral fluoropiperidinols. chemrxiv.org
Chiral Auxiliary-Mediated Syntheses of Fluorinated Piperidines
Chiral auxiliaries provide another reliable method for controlling stereochemistry during the synthesis of fluorinated piperidines. This strategy involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical course of subsequent reactions. After the desired stereocenters have been established, the auxiliary is removed to yield the enantiomerically enriched product. While specific examples for this compound are not detailed in the provided results, this remains a classical and effective approach in asymmetric synthesis.
Diastereoselective Synthesis Approaches to Fluoropiperidinols
When a precursor already contains one or more stereocenters, diastereoselective reactions can be employed to control the formation of new stereocenters relative to the existing ones. A common strategy for synthesizing trans-4,3-amino alcohols involves the epoxidation of a tetrahydropyridine derivative, followed by ring-opening with a nucleophile. researchgate.net This sequence establishes the trans relationship between the two functional groups. For instance, the reaction of an epoxide with benzylamine (B48309) can set the trans-stereochemistry of the resulting amino alcohol. researchgate.net Another powerful method for constructing piperidine rings with controlled stereochemistry is the aza-Prins cyclization, which has been used to synthesize 4,4-dihalopiperidine derivatives. nih.gov
Comparative Analysis of Synthetic Efficiencies and Stereoselectivities in Fluoropiperidine Synthesis
The strategic introduction of fluorine into the piperidine scaffold can profoundly influence the pharmacological properties of a molecule. However, achieving stereocontrol during the synthesis of fluorinated piperidines presents a significant challenge. Various synthetic methodologies have been developed, each with distinct advantages and limitations regarding efficiency, stereoselectivity, and substrate scope. This section provides a comparative analysis of key strategies for the synthesis of fluorinated piperidines, with a focus on hydrogenation, biocatalytic methods, and other notable approaches.
A prevalent and powerful method for accessing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors. acs.orgnih.gov The choice of catalyst and reaction conditions is critical in determining the yield and, most importantly, the diastereoselectivity of the reduction.
Palladium-catalyzed hydrogenation has emerged as a robust and versatile method. nih.gov It demonstrates high tolerance for air and moisture, a notable advantage for practical applications. acs.orgnih.gov This approach is effective for a broad range of substrates that may not be compatible with other catalytic systems, such as those containing hydroxy, aryl, ester, and amide groups. nih.gov Typically, palladium-on-carbon (Pd/C) is used as the heterogeneous catalyst, facilitating the cis-selective reduction of fluoropyridines. acs.org This selectivity results in the fluorine and hydrogen atoms adding to the same face of the ring. For example, the hydrogenation of various fluoropyridines using a Pd/C catalyst consistently yields products with high diastereoselectivity, often favoring the cis isomer. acs.orgnih.gov
Rhodium-based catalysts have also been employed for the hydrogenation of fluoropyridines. While effective, rhodium catalysis can be sensitive to certain functional groups and moisture. nih.gov A significant challenge with both rhodium and ruthenium catalysts is the potential for competitive C-F bond cleavage, leading to undesired defluorinated byproducts. scientificupdate.com This issue was particularly noted in the synthesis of a syn-fluoro-piperidine pharmacophore, where iridium catalysts promoted extensive C-F bond cleavage, and even rhodium and ruthenium systems required careful optimization to minimize this side reaction. scientificupdate.com
Table 1: Comparison of Metal-Catalyzed Hydrogenation of Fluoropyridines
| Catalyst System | Key Advantages | Key Disadvantages | Typical Stereoselectivity | Yields | Citation |
|---|---|---|---|---|---|
| Palladium (e.g., Pd/C) | Robust, air/moisture tolerant, broad substrate scope. | May require specific conditions to avoid over-reduction. | High cis-selectivity. acs.org | Good to high. acs.orgnih.gov | acs.orgnih.govnih.gov |
| Rhodium | Effective for certain substrates, can operate under milder conditions than some systems. | Sensitive to moisture, potential for hydrodefluorination. nih.gov | Good enantioselectivity for specific substrates. scientificupdate.com | Moderate to good. | nih.govscientificupdate.com |
| Ruthenium | Good enantioselectivity for specific substrates. | Significant C-F bond reduction can be an issue. scientificupdate.com | Good enantioselectivity for specific substrates. scientificupdate.com | Moderate to good. | scientificupdate.com |
Biocatalysis offers a powerful alternative to traditional metal-catalyzed methods, often providing exceptional stereoselectivity under mild reaction conditions. The synthesis of a syn-3-fluoro-4-aminopiperidine intermediate for a CGRP receptor antagonist by a Merck process chemistry team provides an excellent case study. scientificupdate.com
The initial approach involved the asymmetric hydrogenation of a fluoro-enamide using ruthenium and rhodium catalysts. While these methods provided good enantioselectivity for the desired syn-isomer, they were plagued by the formation of a des-fluoro byproduct. scientificupdate.com The optimized ruthenium-catalyzed process gave the product in 97% yield but with only 86% enantiomeric excess (ee), which necessitated a subsequent chiral chromatography step. scientificupdate.com
In contrast, a biocatalytic route using a transaminase enzyme was explored. scientificupdate.com The starting material, a fluoro-ketone, was subjected to reductive amination using a screening library of transaminases with pyridoxal-5'-phosphate (PLP) as a cofactor and isopropylamine (B41738) as the amine source. The process was optimized by adjusting pH, solvent, and amine concentration to drive the reaction equilibrium and control stereoselectivity. The final optimized process, employing the ATA-3 enzyme, achieved a 66% yield with a superior diastereomeric ratio of 15:1 (syn) and an enantiomeric excess of 96% ee. scientificupdate.com This biocatalytic approach avoided the C-F bond cleavage issue and delivered high stereochemical purity directly, circumventing the need for chromatographic resolution.
Table 2: Comparative Synthesis of a syn-Fluoro-aminopiperidine Intermediate
| Method | Catalyst/Enzyme | Yield | Stereoselectivity | Key Findings | Citation |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium complex | 97% | 86% ee | Formation of 3% des-fluoro byproduct; required chiral SFC purification. | scientificupdate.com |
| Biocatalytic Reductive Amination | Transaminase (ATA-3) | 66% | 15:1 d.r. (syn), 96% ee | Avoided C-F cleavage; high stereoselectivity achieved directly. | scientificupdate.com |
Beyond hydrogenation and biocatalysis, other synthetic strategies contribute to the diverse toolkit for fluoropiperidine synthesis.
Radical-mediated cyclization of amino-aldehydes or other suitable precursors offers a pathway to substituted piperidines. For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines, yielding only two of the four possible diastereoisomers with diastereomeric ratios ranging from 3:2 to 40:1. nih.gov
Nucleophilic substitution reactions on pre-existing piperidine rings are also a viable strategy. The diastereoselective substitution of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates, catalyzed by metal triflates like Sc(OTf)₃, can afford 2-alkylated piperidines with high cis or trans selectivity, depending on the nature of the protecting groups on the piperidine precursor. acs.org
These varied methodologies underscore the trade-offs inherent in synthetic chemistry. While metal-catalyzed hydrogenation is a broadly applicable and efficient method, achieving high stereoselectivity often requires careful catalyst selection and optimization to avoid side reactions like hydrodefluorination. nih.govscientificupdate.com In contrast, biocatalytic methods can provide exquisite stereocontrol under mild conditions, as demonstrated by the enzymatic synthesis of the syn-fluoro-aminopiperidine, although process optimization and enzyme screening can be intensive. scientificupdate.com The choice of the optimal synthetic route ultimately depends on the specific stereochemical requirements of the target molecule, the availability of starting materials, and the scalability of the process.
Chemical Reactivity and Transformation of the 3r,4r 1 Benzyl 4 Fluoropiperidin 3 Ol Core
Reactions Involving the Hydroxyl Functionality of Fluoropiperidinols
The secondary hydroxyl group at the C-3 position is a key site for chemical modification, enabling the introduction of a wide array of other functional groups through several well-established reactions.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, N-benzyl-4-fluoropiperidin-3-one. This transformation is typically achieved using a variety of oxidizing agents. For instance, oxidation of similar 3-hydroxypiperidines has been accomplished with reagents like iodosylbenzene. sigmaaldrich.comsigmaaldrich.com Other common oxidizing agents for secondary alcohols, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or dimethyl sulfoxide (B87167) (e.g., Swern oxidation), could also be employed, provided the conditions are controlled to avoid side reactions involving the tertiary amine.
Esterification: The hydroxyl group can readily undergo esterification to form various ester derivatives. This can be achieved by reacting (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. google.com For example, reaction with an acyl chloride in the presence of a non-nucleophilic base to scavenge the generated HCl would yield the corresponding ester. This functionalization is a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a molecule.
Etherification: The formation of ether derivatives is another important transformation of the hydroxyl group. This can be accomplished through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Care must be taken to select conditions that favor O-alkylation over potential N-alkylation or elimination reactions.
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation | Iodosylbenzene or PCC | N-benzyl-4-fluoropiperidin-3-one |
| Esterification | Acyl chloride/anhydride and base | 3-O-Acyl-1-benzyl-4-fluoropiperidine |
| Etherification | NaH, then Alkyl halide | 3-O-Alkyl-1-benzyl-4-fluoropiperidine |
Transformations at the Piperidine (B6355638) Nitrogen Atom
The tertiary nitrogen atom, bearing a benzyl (B1604629) group, is another key site for chemical manipulation. The reactivity at this position primarily involves cleavage of the N-benzyl bond or quaternization.
N-Debenzylation: The removal of the N-benzyl group is a common and crucial transformation, often necessary in synthetic sequences to unmask the secondary amine for further functionalization. rsc.org This is typically achieved through catalytic hydrogenation. sciencemadness.orgresearchgate.net Reagents such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265) are effective for this purpose. sciencemadness.org The resulting (3R,4R)-4-fluoropiperidin-3-ol is a valuable intermediate for the synthesis of various biologically active compounds. In some cases, acidic conditions can facilitate the debenzylation process. nih.gov
N-Acylation: Following debenzylation, the newly formed secondary amine can be readily acylated to form amides. nih.govnih.gov This is typically done using acyl chlorides or anhydrides in the presence of a base. This transformation is significant as the resulting N-acylpiperidines often exhibit different biological properties compared to their N-alkylated counterparts. tjnpr.org
N-Alkylation: The secondary amine obtained after debenzylation can also undergo N-alkylation with various alkyl halides or through reductive amination. researchgate.net This allows for the introduction of a wide range of substituents at the nitrogen atom, which is a common strategy in drug discovery to modulate potency and selectivity. acs.org
| Reaction Type | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| N-Debenzylation | This compound | H₂, Pd/C | (3R,4R)-4-fluoropiperidin-3-ol |
| N-Acylation | (3R,4R)-4-fluoropiperidin-3-ol | Acyl chloride, base | (3R,4R)-1-acyl-4-fluoropiperidin-3-ol |
| N-Alkylation | (3R,4R)-4-fluoropiperidin-3-ol | Alkyl halide, base | (3R,4R)-1-alkyl-4-fluoropiperidin-3-ol |
Chemical Behavior of the Fluorine Atom and its Impact on Reactivity
The fluorine atom at the C-4 position significantly influences the physicochemical properties and reactivity of the entire molecule. While the C-F bond is generally strong and unreactive, its presence has notable electronic and conformational effects. acs.org
The high electronegativity of fluorine leads to a polarization of the C-F bond, which can affect the acidity and basicity of neighboring functional groups. acs.org For instance, the electron-withdrawing nature of the fluorine atom can lower the pKa of the piperidine nitrogen, making it less basic. This can influence its nucleophilicity and the conditions required for reactions at the nitrogen center.
Ring Transformations and Rearrangement Reactions Involving Fluoropiperidines
The piperidine ring itself can participate in various transformations and rearrangements, often triggered by the interplay of its functional groups. For instance, treatment of related amino alcohols with certain reagents can lead to the formation of bicyclic aziridinium (B1262131) intermediates, which can then undergo ring-opening with a nucleophile to yield rearranged products.
While specific examples for this compound are not extensively documented, analogous systems suggest that under certain conditions, ring-contraction or expansion reactions could be possible. For example, some piperidine N-oxides have been shown to rearrange to hexahydro-1,2-oxazepines. acs.org Additionally, rearrangements of piperidine rings to form pyrrolidines have been reported. acs.orgresearchgate.net The presence of the fluorine and hydroxyl groups in a specific stereochemical arrangement could potentially facilitate such transformations under appropriate activating conditions. For instance, intramolecular nucleophilic attack of the hydroxyl group on an activated carbon could lead to the formation of a bicyclic system, which could then be susceptible to further rearrangement.
Derivatization and Analogue Synthesis Utilizing 3r,4r 1 Benzyl 4 Fluoropiperidin 3 Ol As a Chiral Building Block
Strategies for Structural Diversification of the Fluoropiperidinol Scaffold
The (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol scaffold offers multiple reaction sites for structural diversification, primarily through modifications of the hydroxyl group, the secondary amine (after potential debenzylation), and the aromatic ring of the benzyl (B1604629) group. These modifications allow for the systematic exploration of the chemical space around the core structure, enabling the fine-tuning of biological activity.
Key derivatization strategies include:
O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to introduce a variety of substituents. These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and steric profile. For instance, etherification with different alkyl or aryl halides under basic conditions can yield a library of ether derivatives.
Acylation and Esterification: Reaction of the hydroxyl group with acyl chlorides, anhydrides, or carboxylic acids can produce a range of esters. This strategy is often employed to introduce biodegradable linkages or to modulate the compound's pharmacokinetic properties.
N-Debenzylation and N-Functionalization: The benzyl group can be removed through catalytic hydrogenation, unmasking the secondary amine. This amine then serves as a versatile handle for a wide array of functionalization reactions, including N-alkylation, N-arylation, N-acylation, and sulfonylation. This approach significantly expands the accessible chemical diversity.
Modification of the Benzyl Group: The aromatic ring of the N-benzyl group can be subjected to various electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce further diversity.
These derivatization strategies are summarized in the table below:
| Reaction Type | Reagents and Conditions | Purpose of Derivatization |
| O-Alkylation | Alkyl halide, NaH, THF | Modulate lipophilicity and steric bulk |
| O-Acylation | Acyl chloride, Et3N, CH2Cl2 | Introduce ester functionality, prodrug strategies |
| N-Debenzylation | H2, Pd/C, MeOH | Unmask secondary amine for further functionalization |
| N-Alkylation | Alkyl halide, K2CO3, CH3CN | Introduce diverse substituents on the nitrogen atom |
| N-Acylation | Acyl chloride, Et3N, CH2Cl2 | Form amides, modulate electronic properties |
Synthesis of Conformationally Restricted Analogues Incorporating Fluorine
The presence of the fluorine atom in the this compound scaffold has a profound impact on its conformational preferences. The gauche effect between the fluorine atom and the adjacent hydroxyl or amino groups can lead to a stabilization of specific chair conformations of the piperidine (B6355638) ring. nih.gov This conformational restriction is a highly desirable feature in drug design, as it can lead to increased binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding.
The understanding of the conformational behavior of fluorinated piperidines is crucial for the rational design of analogues. nih.gov Studies on similar fluorinated piperidine systems have shown that the conformational equilibrium can be influenced by factors such as the nature of the N-substituent and the solvent polarity. nih.gov For example, in nonpolar solvents, an axial orientation of the fluorine atom may be preferred due to favorable hyperconjugative interactions, while in polar solvents, the equatorial conformer might be more stable. nih.gov
By strategically modifying the scaffold, chemists can further lock the conformation of the piperidine ring. For instance, the introduction of bulky substituents or the formation of bicyclic systems can rigidify the structure and present a well-defined pharmacophore to a biological target. The synthesis of such conformationally restricted analogues often involves multi-step sequences, leveraging the chirality of the starting fluoropiperidinol to control the stereochemistry of the final product.
Incorporation of the Fluoropiperidinol Unit into Complex Molecular Architectures
The this compound scaffold has been utilized as a key building block in the synthesis of complex, biologically active molecules. Its pre-defined stereochemistry and the presence of versatile functional groups make it an attractive starting material for the construction of intricate molecular frameworks.
One notable example is the incorporation of a similar chiral aminopiperidinol scaffold into potent and selective enzyme inhibitors. researchgate.net For instance, a protected (3R,4R)-4-aminopiperidin-3-ol has been used in the convergent synthesis of a dual ErbB/VEGF receptor inhibitor. researchgate.net The piperidine core provides a rigid scaffold to correctly orient the pharmacophoric groups for optimal interaction with the target enzymes.
An example of a complex molecule incorporating a related piperidine scaffold is N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound that has been investigated in the context of medicinal chemistry. nih.gov
Development of Chemical Libraries Based on the this compound Scaffold
The development of chemical libraries based on privileged scaffolds is a powerful strategy in drug discovery for the identification of new lead compounds. The this compound scaffold, with its inherent three-dimensionality and multiple points for diversification, is an excellent candidate for library synthesis. thieme-connect.com
A library based on this scaffold can be generated using combinatorial chemistry approaches, where a common core is reacted with a diverse set of building blocks. For example, after N-debenzylation, the resulting fluoropiperidinol can be reacted with a library of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination) to generate a large collection of structurally diverse analogues.
The design of such libraries often focuses on exploring specific pharmacophoric features or physicochemical properties. For instance, a library could be designed to systematically vary lipophilicity, hydrogen bonding potential, and charge distribution to optimize interactions with a particular biological target. The fluorinated nature of the scaffold is particularly advantageous in this context, as it allows for the fine-tuning of pKa and metabolic stability. nih.gov
The following table outlines a hypothetical library synthesis based on the (3R,4R)-4-amino-3-fluoropiperidine scaffold (obtained after debenzylation and further derivatization of the hydroxyl group):
| Scaffold | Building Block Set 1 (R1-COOH) | Building Block Set 2 (R2-SO2Cl) | Resulting Library |
| (3R,4R)-4-amino-3-fluoropiperidine derivative | 100 diverse carboxylic acids | 50 diverse sulfonyl chlorides | 5,000 unique amides and sulfonamides |
The synthesis of such libraries can be performed using automated parallel synthesis techniques, allowing for the rapid generation of a large number of compounds for biological screening. The structural diversity of the library can be assessed using computational methods to ensure broad coverage of the relevant chemical space.
Theoretical and Computational Studies of 3r,4r 1 Benzyl 4 Fluoropiperidin 3 Ol and Its Derivatives
Conformational Analysis and Energy Minima of Fluorinated Piperidinols
Computational investigations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the conformational behavior of fluorinated piperidines. nih.govnih.govresearchgate.net For piperidine (B6355638) rings, the chair conformation is the most stable. In the case of substituted fluorinated piperidinols like (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol, the key conformational question revolves around the axial versus equatorial orientation of the fluorine and hydroxyl substituents.
Systematic computational analyses on various fluorinated piperidine derivatives have been performed, often using methods like the M06-2X functional with a large basis set (e.g., def2-QZVPP) and incorporating solvent effects through a polarizable continuum model (PCM). nih.govresearchgate.net These studies consistently reveal that the conformational equilibrium is a delicate balance of several factors, including steric repulsion, dipole minimization, and stereoelectronic effects like hyperconjugation and charge-dipole interactions. nih.govd-nb.info
For 3-fluoropiperidine (B1141850) derivatives, a notable preference for the fluorine atom to occupy an axial position (Axial-F preference) is often observed, contrary to what would be expected based on steric bulk alone. nih.govresearchgate.net This preference is influenced by the nitrogen substituent and the protonation state of the nitrogen. nih.gov In the case of this compound, the trans-diaxial and trans-diequatorial conformers of the 3-ol and 4-fluoro substituents would be the primary energy minima to consider. The relative energies of these conformers determine the dominant species in solution. Computational studies on related 3-fluoropiperidine systems show a strong preference for the axial fluorine conformer, with the free enthalpy difference (ΔG) being significantly negative, indicating greater stability. nih.govresearchgate.net
Table 1: Calculated Free Enthalpy Differences (ΔG) Between Equatorial and Axial Conformers of 3-Fluoropiperidine Derivatives A negative value indicates a preference for the axial conformer.
| Compound/Analogue | ΔG in Gas Phase (kcal/mol) | ΔG in Solvent (kcal/mol) | Solvent |
| 3-Fluoropiperidine (TFA-analogue) | -1.7 | -2.4 | Chloroform |
| 3-Fluoropiperidine (HCl-analogue) | -2.3 | -3.0 | Water |
| 3-Fluoropiperidine (NH-analogue) | -1.6 | -2.4 | Water |
| Data derived from computational studies on 3-fluoropiperidine analogues, which serve as a model for understanding the behavior of more complex derivatives. nih.govresearchgate.net |
These computational predictions have been shown to align well with experimental NMR data, confirming the predictive power of these theoretical models. nih.gov
Electronic Structure and Reactivity Predictions through Quantum Chemical Methods
Quantum chemical methods are essential for understanding the electronic structure of molecules like this compound and predicting their reactivity. nih.gov Calculations of molecular orbitals (MOs), electron density distribution, and electrostatic potential provide a detailed picture of the molecule's electronic properties. nih.govresearchgate.net
Quantum chemical topology, using tools like the Electron Localization Function (ELF), can be employed to analyze chemical reactivity. nih.gov This approach helps identify nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reactants. nih.gov For this compound, the nitrogen lone pair and the oxygen of the hydroxyl group are primary nucleophilic sites, while the carbon atoms attached to the electronegative fluorine and oxygen atoms are potential electrophilic centers. These predictions are crucial for understanding and designing synthetic transformations.
Quantum Chemical Investigations of Fluorine Stereoelectronic Effects (e.g., Axial-F Preference, Gauche Effect)
The conformational preferences in fluorinated piperidines are heavily influenced by stereoelectronic effects, which can be investigated in detail using quantum chemical methods. nih.govnih.gov Two of the most significant effects are the gauche effect and the preference for an axial fluorine atom (axial-F preference). nih.govd-nb.inforesearchgate.net
The axial-F preference in many fluorinated piperidines is often attributed to stabilizing hyperconjugative and electrostatic interactions. nih.govresearchgate.net
Hyperconjugation (Gauche Effect): This involves the delocalization of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ). In the axial conformer of a 3-fluoropiperidine, there is a favorable anti-periplanar arrangement between axial C-H bonds on the ring and the C-F and C-N bonds. This allows for stabilizing σCH → σCF and σCH → σ*CN interactions. nih.govd-nb.info This phenomenon is a manifestation of the gauche effect. researchgate.net
Electrostatic Interactions: In protonated piperidinium (B107235) salts, a strong attractive charge-dipole interaction (C-F∙∙∙H-N+) can significantly stabilize the conformer where the fluorine atom is axial and cis to the N-H bond. nih.govbeilstein-journals.org This "electrostatic gauche effect" can be even more influential than hyperconjugation. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational tool used to quantify these hyperconjugative interactions, providing theoretical evidence for their role in conformational stability. researchgate.net These studies show that the interplay of these delocalization forces, along with solvation effects, dictates the conformational landscape of fluorinated piperidines. nih.govnih.govresearchgate.net
Molecular Modeling for Stereochemical and Regiochemical Prediction in Fluoropiperidine Systems
Molecular modeling and computational chemistry are invaluable for predicting the stereochemical and regiochemical outcomes of reactions involving fluoropiperidine systems. nih.govd-nb.info By calculating the energies of transition states and intermediates for different reaction pathways, chemists can anticipate which products will be favored.
A prime example is the dearomatization-hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. nih.gov Computational studies can help rationalize the high diastereoselectivity observed in these catalytic processes. nih.gov Similarly, in the synthesis of trans-4-amino-3-hydroxypiperidines via the ring-opening of a 3,4-epoxypiperidine, molecular modeling can explain the observed regioselectivity. researchgate.netresearchgate.net
For instance, in the nucleophilic ring-opening of an epoxide like 1-benzyl-3,4-epoxypiperidine, the attack can occur at either C3 or C4. Computational models can simulate the reaction, considering factors like the coordination of a Lewis acid (e.g., Li+) to the epoxide oxygen. researchgate.net These models can show how such coordination activates the epoxide and favors a specific conformation (the syn-conformer), which in turn directs the nucleophile to attack the C4 position, leading exclusively to the 4-substituted regioisomer. researchgate.net This predictive capability is crucial for designing efficient and selective synthetic routes to complex molecules like this compound and its analogues.
Theoretical Basis for Reaction Mechanisms Involving this compound
The theoretical principles derived from computational studies provide a solid foundation for understanding the mechanisms of reactions used to synthesize or modify this compound. Two key reaction types are the formation of the fluorinated piperidine core and the introduction of the amino/hydroxyl groups.
One common strategy for synthesizing fluorinated piperidines is the catalytic hydrogenation of the corresponding fluoropyridine precursor. nih.govnih.gov Theoretical studies of hydrogenation reactions, for instance, can elucidate the mechanism of catalyst action, such as the role of palladium or rhodium catalysts. nih.gov They can explain how the substrate adsorbs onto the catalyst surface and how hydrogen is transferred, leading to the observed cis-stereoselectivity of the addition. nih.gov
The synthesis of the trans-amino alcohol moiety often involves the ring-opening of a trans-epoxide with an amine nucleophile. researchgate.netresearchgate.net The theoretical basis for the regio- and stereospecificity of this reaction is well-established through computational studies. The mechanism is understood to proceed via an SN2-type attack. In the presence of a Lewis acid like lithium perchlorate, the reaction is significantly accelerated. researchgate.net Quantum chemical calculations can model the transition state, showing a bidentate coordination of the Lewis acid to the epoxide oxygen and the piperidine nitrogen. This coordination not only activates the epoxide ring but also forces it into a conformation that sterically and electronically favors nucleophilic attack at the C4 position, leading to the desired trans-4-amino-3-ol product with high fidelity. researchgate.net
Conceptualization of 3r,4r 1 Benzyl 4 Fluoropiperidin 3 Ol As a Scaffold in Medicinal Chemistry Research and Chemical Biology Probes
Design Principles for Fluorinated Piperidine (B6355638) Scaffolds in Bioactive Molecules
The design of bioactive molecules using fluorinated piperidine scaffolds is governed by a set of principles derived from the unique physicochemical properties of fluorine. rsc.org The introduction of fluorine into a lead drug candidate is a recognized strategy to improve its pharmacokinetic and physicochemical properties, potentially increasing its chances of success in clinical trials. nih.gov
A key design principle revolves around the conformational effects induced by fluorination. In piperidine rings, the fluorine atom often shows a preference for the axial position, a phenomenon that can be leveraged to create conformationally rigid structures. nih.govnih.gov This axial preference is attributed to a combination of delocalization forces, including charge-dipole interactions and hyperconjugation. nih.govnih.govresearchgate.net Furthermore, solvation and solvent polarity play a major role in stabilizing specific conformers. nih.govd-nb.info For instance, increasing solvent polarity can further stabilize the more polar axial-fluorine conformer. nih.gov These conformational constraints are critical as they pre-organize the molecule for binding to its biological target, potentially enhancing potency and selectivity. researchgate.net
The high carbon-fluorine (C-F) bond energy contributes to increased metabolic stability, while the electronegativity of fluorine can modulate the basicity (pKa) of the piperidine nitrogen. d-nb.info This modulation of pKa is a critical design consideration, as it affects properties such as solubility, membrane permeability, and off-target activity, including affinity for the hERG channel, which is linked to cardiac toxicity. nih.govacs.org
Table 1: Key Design Principles for Incorporating Fluorine into Piperidine Scaffolds
| Design Principle | Underlying Mechanism | Impact on Molecular Properties | Reference |
|---|---|---|---|
| Conformational Rigidity | Fluorine's preference for an axial orientation due to hyperconjugation and charge-dipole interactions. | Reduces conformational flexibility, pre-organizes ligand for binding, can improve entropy of binding. | nih.govnih.govresearchgate.net |
| Metabolic Stability | High strength of the C-F bond makes it resistant to enzymatic cleavage (e.g., by P450 enzymes). | Increases drug half-life and duration of action. | chimia.chd-nb.info |
| pKa Modulation | The strong electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen. | Alters ionization state at physiological pH, affecting solubility, cell permeability, and target engagement. Can reduce hERG liability. | d-nb.infonih.govacs.org |
| Lipophilicity Tuning | The C-F bond is more lipophilic than the C-H bond, which can increase overall molecular lipophilicity. | Enhances membrane permeability and can improve bioavailability. | chimia.chwikipedia.org |
| Binding Interactions | Fluorine can act as a weak hydrogen bond acceptor and participate in orthogonal multipolar interactions with protein backbones. | Introduces novel, favorable interactions within the binding pocket to enhance affinity. | nih.govacs.org |
Structure-Activity Relationship (SAR) Studies from a Synthetic/Design Perspective of Fluoropiperidinols
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For fluoropiperidinols like (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol, SAR exploration is multifaceted, involving the interplay between the piperidine core, the fluorine and hydroxyl substituents, and the N-benzyl group.
From a design perspective, the stereochemistry of the fluoropiperidinol core is paramount. The (3R,4R) configuration defines a specific spatial arrangement of the fluorine and hydroxyl groups. In a typical chair conformation, this would place one substituent in an axial position and the other in an equatorial position, presenting distinct vectors for interaction with a biological target. The introduction of these chiral centers can profoundly influence druggability. researchgate.net SAR studies often reveal that only one stereoisomer possesses the desired biological activity.
Systematic modification of the scaffold is key to elucidating SAR. For the this compound core, key areas for modification include:
The N-substituent: The benzyl (B1604629) group can be replaced with various aryl, heteroaryl, or alkyl groups to probe for additional hydrophobic or polar interactions in the target's binding site.
The Hydroxyl Group: This group can be esterified, etherified, or inverted to its (3S) stereoisomer to assess its role as a hydrogen bond donor or acceptor.
The Fluorine Atom: While synthetically challenging, altering the fluorine position (e.g., to the 2- or 3-position) or stereochemistry would provide deep insight into the optimal placement for activity. Studies have shown that fluorination of aliphatic fragments can sometimes have a negative influence on biological activity, highlighting the need for careful positional analysis. nih.gov
An SAR study on piperidine-based influenza virus inhibitors, for example, found that the linkage between the piperidine and a quinoline (B57606) moiety was critical for activity, demonstrating how subtle structural changes can have significant impacts. rsc.org
Table 2: Hypothetical SAR Exploration of the (3R,4R)-4-Fluoropiperidin-3-ol Scaffold
| Modification Area | Example Change | Rationale / Expected SAR Insight | Reference |
|---|---|---|---|
| N-Substituent | Replace N-benzyl with N-phenethyl | Probes for extended hydrophobic pocket; may alter CNS penetration. | chimia.ch |
| N-Substituent | Replace N-benzyl with N-(pyridin-2-yl)methyl | Introduces a hydrogen bond acceptor; explores interactions with polar residues. | rsc.org |
| C3-Hydroxyl Group | Invert stereochemistry to (3S,4R) | Determines the importance of the hydroxyl vector for target binding. | researchgate.net |
| C3-Hydroxyl Group | Convert to a methoxy (B1213986) ether (O-CH3) | Evaluates if hydrogen bond donation is critical for activity; increases lipophilicity. | cambridgemedchemconsulting.com |
| C4-Fluorine Atom | Replace with Hydrogen | Baseline comparison to assess the overall contribution of the fluorine atom to activity, conformation, and pKa. | nih.gov |
Rational Design of Ligands Based on the Fluoropiperidinol Core
The this compound scaffold serves as an excellent starting point for the rational design of new ligands. This approach uses structural information about the target to guide the design of molecules with higher affinity and selectivity. Two powerful strategies in this context are bioisosteric replacement and scaffold hopping.
Scaffold hopping is a more transformative strategy where the central core of a known active molecule is replaced with a structurally distinct scaffold, while maintaining the original orientation of key binding groups. nih.gov The (3R,4R)-4-fluoropiperidin-3-ol core, with its conformationally defined hydroxyl and fluorine substituents, is an ideal candidate for this approach. It could replace a more flexible or synthetically complex scaffold in a known ligand, potentially leading to novel intellectual property and improved drug-like properties. For instance, a fused piperidine-type scaffold was developed via scaffold hopping to create NK3 receptor antagonists with reduced environmental impact. nih.gov
Interaction with Biological Targets: Molecular Docking and Binding Site Analysis of Fluoropiperidine Derivatives
Molecular docking simulations are computational tools used to predict how a ligand binds to a protein's active site. nih.gov For derivatives of the this compound scaffold, docking can provide crucial insights into the specific interactions that drive biological activity.
The functional groups of the scaffold contribute to a distinct interaction profile:
Fluorine: While a weak hydrogen bond acceptor, fluorine's primary role in binding is often more subtle. It can engage in favorable orthogonal dipole-dipole or multipolar interactions with backbone carbonyls. researchgate.net Crucially, fluorine can also influence binding affinity indirectly by structuring water molecules within the binding site, leading to positive entropic contributions upon binding. nih.govacs.org
Hydroxyl Group: The C3-hydroxyl group is a potent hydrogen bond donor and acceptor, likely forming key interactions with polar residues (e.g., Asp, Glu, Ser, Thr) in a binding pocket. Its equatorial position in the preferred conformer makes it highly accessible for such interactions.
Piperidine Nitrogen: In its protonated state, the nitrogen cation can form a strong salt bridge with acidic residues like aspartate or glutamate.
N-Benzyl Group: This large, hydrophobic group is well-suited to occupy hydrophobic pockets, engaging in van der Waals and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
Recent studies on other fluorine-substituted piperidines have demonstrated their potential as inhibitors of enzymes like α-glucosidase and cholinesterases, with docking studies confirming their fit and interactions within the respective active sites. nih.gov
Table 3: Potential Binding Interactions of the this compound Scaffold
| Functional Group | Potential Interaction Type | Potential Protein Residue Partners | Reference |
|---|---|---|---|
| C4-Fluorine (axial) | Hydrogen Bond Acceptor (weak), Dipole-Dipole, Water-Mediated Contacts | Backbone NH, Gly, Ser, Thr, Structured Water | nih.govacs.orgresearchgate.net |
| C3-Hydroxyl (equatorial) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Asn, Gln, Ser, Thr, His | nih.gov |
| Piperidine Nitrogen (protonated) | Ionic Interaction (Salt Bridge), Hydrogen Bond Donor | Asp, Glu | researchgate.net |
| N-Benzyl Group | Hydrophobic, π-Stacking, van der Waals | Phe, Tyr, Trp, Leu, Val, Ile | researchgate.net |
Opportunities for Scaffold Innovation in Chemical Biology
Beyond its direct application in drug candidate optimization, the this compound scaffold offers significant opportunities for innovation in chemical biology. Chemical probes are selective small molecules used to study the function of proteins in complex biological systems. nih.gov The unique properties of fluorinated piperidinols make them excellent starting points for the design of such probes.
The conformational rigidity imparted by the fluorine atom makes the scaffold ideal for probing specific protein conformations with high fidelity. nih.govd-nb.info The scaffold can be readily functionalized to incorporate various reporter or effector groups. For example:
A fluorescent dye could be attached (e.g., via the N-benzyl group or by functionalizing the C3-hydroxyl) to create a probe for fluorescence microscopy or polarization assays.
A biotin (B1667282) tag could be added to facilitate affinity purification of the target protein (pull-down experiments).
A photoreactive or chemically reactive group could be installed to enable covalent labeling and permanent capture of the biological target.
Furthermore, the fluorine atom itself serves as a powerful spectroscopic handle. Fluorine-19 is a 100% naturally abundant nucleus with a spin of 1/2, making it highly amenable to Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org 19F-NMR can be used to directly observe the binding of the probe to its target protein without requiring isotopic labeling of the protein, providing valuable information on binding kinetics, affinity, and ligand-induced conformational changes. nih.gov
By leveraging the this compound core, chemists can generate diverse libraries of probes for high-throughput screening, accelerating the identification of new drug targets and the elucidation of complex biological pathways. nih.gov
Compound Name Index
Advanced Analytical Methodologies for Stereochemical and Structural Elucidation in Research Contexts
The unambiguous determination of the three-dimensional structure of chiral molecules is a cornerstone of modern chemical research. For complex structures such as substituted piperidines, a combination of advanced analytical techniques is often required to assign the absolute and relative stereochemistry and to understand their conformational behavior. This section details the application of spectroscopic, crystallographic, and chromatographic methods for the comprehensive structural elucidation of fluoropiperidinols like (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol.
Future Directions and Emerging Research Avenues for 3r,4r 1 Benzyl 4 Fluoropiperidin 3 Ol
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The demand for efficient, safe, and environmentally benign synthetic processes in the pharmaceutical and chemical industries has propelled the adoption of flow chemistry and other sustainable methodologies. The synthesis of complex chiral molecules like (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol stands to benefit significantly from these advanced techniques.
Continuous flow reactors, for instance, offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions. For a related compound, (3R,4R)-rel-benzyl 3-amino-4-fluoropiperidine-1-carboxylate, the use of continuous flow reactors has been shown to improve yields to as high as 85% and purity to over 98% during industrial optimization by enhancing reaction homogeneity. This precedent strongly suggests that a similar approach could be successfully applied to the synthesis of this compound, potentially streamlining its production and making it more accessible for research and development.
Furthermore, the principles of green chemistry can be integrated into its synthesis. This includes the use of greener solvents, catalytic methods to reduce waste, and atom-economical reaction pathways. For example, the development of catalytic hydrogenations for the synthesis of fluorinated piperidines from fluoropyridines represents a more sustainable approach than stoichiometric reductions. acs.org Research into eco-friendly synthesis routes, such as those utilizing ultrasonic irradiation or developing processes with non-toxic by-products, is gaining traction for various fluorinated heterocyclic compounds and could be adapted for the synthesis of the target molecule. nih.govsciencedaily.com
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
| Yield & Purity | Often requires extensive purification, leading to lower overall yields. | Can achieve higher yields and purity directly from the reaction stream. |
| Safety | Handling of hazardous reagents and exothermic reactions can be risky on a large scale. | Enhanced safety due to small reaction volumes and superior temperature control. rsc.org |
| Scalability | Scaling up can be challenging and may require significant process redevelopment. | More straightforward scalability by extending reaction time or using parallel reactors. |
| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and mixing, leading to better reproducibility. |
Applications in Novel Chemical Transformations and Reactions
The unique arrangement of functional groups in this compound makes it a versatile building block for a variety of novel chemical transformations. The interplay between the hydroxyl group, the fluorine atom, and the piperidine (B6355638) ring can be exploited to create complex molecular architectures.
The vicinal fluoro-alcohol motif is of particular interest. This arrangement can influence the reactivity of both the hydroxyl and fluorine substituents. For example, the hydroxyl group can be used as a handle for further functionalization through esterification, etherification, or oxidation to the corresponding ketone. The presence of the adjacent fluorine atom can modulate the acidity of the hydroxyl proton and influence the stereochemical outcome of reactions at this position.
The fluorine atom itself, while generally considered a stable substituent, can participate in specific chemical transformations. For instance, under certain conditions, it could act as a leaving group in nucleophilic substitution reactions, although this is less common for alkyl fluorides. More intriguingly, the C-F bond could potentially direct C-H activation at other positions on the piperidine ring, a strategy that is gaining prominence in organic synthesis.
The piperidine nitrogen, currently protected with a benzyl (B1604629) group, can be deprotected to reveal a secondary amine. This opens up a vast number of possibilities for derivatization, including N-alkylation, N-acylation, and N-arylation, to generate a library of analogs with diverse properties. The synthesis of various piperidine derivatives through intramolecular cyclization cascades and other innovative methods highlights the versatility of the piperidine scaffold in constructing complex molecules. nih.gov
Potential for Photoaffinity Labeling or Advanced Chemical Biology Probes
Chemical biology relies on the development of sophisticated molecular probes to study biological processes in their native environment. This compound serves as an excellent starting point for the design of such probes, particularly for photoaffinity labeling.
Photoaffinity labeling is a powerful technique for identifying the biological targets of small molecules. This method involves incorporating a photoreactive group into the molecule of interest. Upon irradiation with UV light, this group forms a highly reactive species that can covalently bind to nearby biomolecules, allowing for their subsequent identification.
The structure of this compound could be modified to include common photoreactive moieties such as diazirines or aryl azides. For instance, the benzyl group could be replaced with a substituted aromatic ring bearing a diazirine or an azide. The fluorine atom in the piperidine ring can be a beneficial feature in such probes, as it can enhance binding affinity and selectivity for the target protein. The development of chemical probes is crucial for understanding complex biological systems, such as the roles of non-coding RNAs in disease. nih.gov
The synthesis of fluorogenic probes, which become fluorescent upon binding to their target, is another exciting avenue. A probe based on the this compound scaffold could be designed to have low background fluorescence, with a significant increase in signal upon covalent attachment to its biological target. This would enable real-time monitoring of target engagement within living cells.
Advances in Fluorination Methodologies Applicable to the Piperidine Ring System
The development of new methods for the selective introduction of fluorine into organic molecules is a vibrant area of chemical research. Advances in fluorination methodologies are directly applicable to the synthesis and derivatization of this compound and related structures.
Recent years have seen the emergence of powerful catalytic enantioselective fluorination reactions. capes.gov.br These methods allow for the direct and stereocontrolled installation of fluorine atoms onto a variety of substrates. For the synthesis of fluorinated piperidines, methods involving the dearomatization-hydrogenation of fluoropyridines have proven to be highly effective and diastereoselective. eurekalert.org This approach allows for the creation of all-cis-(multi)fluorinated piperidines from readily available starting materials. eurekalert.org
Transition-metal-catalyzed C-H fluorination is another cutting-edge strategy that could be applied to the piperidine ring system. researchgate.netrsc.org This approach avoids the need for pre-functionalized substrates and allows for the direct conversion of C-H bonds to C-F bonds with high site-selectivity. For example, palladium-catalyzed hydrogenation has been shown to be a robust method for accessing fluorinated piperidines. acs.org
Table 2: Selected Modern Fluorination Methods for Heterocycles
| Method | Description | Advantages |
| Dearomatization-Hydrogenation | A two-step process involving the dearomatization of a fluorinated pyridine (B92270) followed by hydrogenation. eurekalert.org | High diastereoselectivity, access to all-cis substituted piperidines. eurekalert.org |
| Palladium-Catalyzed Hydrogenation | Utilizes a heterogeneous palladium catalyst for the reduction of fluoropyridines. acs.org | Robust, tolerant of air and moisture, chemoselective. acs.org |
| Transition-Metal-Catalyzed C-H Fluorination | Direct conversion of C-H bonds to C-F bonds using a transition metal catalyst. researchgate.netrsc.org | High atom economy, avoids pre-functionalization. researchgate.net |
| Enantioselective Organocatalytic Fluorination | Use of chiral organic catalysts to achieve enantioselective fluorination. capes.gov.br | Metal-free, high enantioselectivity. capes.gov.br |
These advanced methodologies not only provide more efficient routes to this compound but also open up possibilities for creating novel analogs with different fluorination patterns, which could lead to compounds with fine-tuned biological activities.
Untapped Potential in Interdisciplinary Chemical Research
The unique structural and conformational properties of this compound position it as a valuable tool for a wide range of interdisciplinary research fields beyond its immediate applications in medicinal chemistry.
In materials science , the incorporation of fluorinated piperidine scaffolds into polymers or other materials could impart unique properties such as altered hydrophobicity, thermal stability, and biocompatibility. The defined stereochemistry of the molecule could also be used to create highly ordered, chiral materials with interesting optical or electronic properties.
In agrochemical research , fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Derivatives of this compound could be explored as potential new herbicides, insecticides, or fungicides. The development of new synthesis methods for fluorinated piperidines is expected to provide valuable components for this field. eurekalert.org
In catalysis , chiral fluorinated piperidines can serve as ligands for asymmetric catalysis. The nitrogen and hydroxyl groups of the deprotected form of this compound could coordinate to a metal center, creating a chiral environment that could induce high enantioselectivity in a variety of chemical reactions.
The conformational behavior of fluorinated piperidines is also a subject of fundamental research interest. Studies on how the fluorine atom influences the conformational preferences of the piperidine ring, through effects like hyperconjugation and charge-dipole interactions, can provide valuable insights for rational molecular design. nih.gov A deeper understanding of these interactions will enable the design of more conformationally rigid and biologically active molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
